molecular formula C18H15FN4O3 B608165 JAK3i CAS No. 1918238-72-8

JAK3i

Cat. No.: B608165
CAS No.: 1918238-72-8
M. Wt: 354.34
InChI Key: KNLROUBMVYVLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JAK3i is a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase predominantly expressed in hematopoietic cells. This small molecule is a valuable research tool for probing the JAK-STAT signaling pathway, which is critical in immune cell function and the pathogenesis of autoimmune diseases. Its mechanism of action involves covalent binding to the unique cysteine residue (Cys909) within the ATP-binding pocket of the JAK3 kinase domain, leading to sustained inhibition of its enzymatic activity. This action selectively blocks signaling from key γ-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte activation, proliferation, and survival. In vitro studies characterize this compound with an IC50 of 0.43 nM in a biochemical kinase assay, demonstrating high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) and other kinases with structurally similar cysteine residues. This profile makes it an excellent compound for investigating the specific roles of JAK3 in immunology and oncology research, particularly in studies related to rheumatoid arthritis, alopecia areata, and other immune-mediated conditions. The dependence of its cellular effects on JAK3 inhibition has been successfully validated using mutant JAK3 (C905S) rescue experiments, confirming its on-target activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1918238-72-8

Molecular Formula

C18H15FN4O3

Molecular Weight

354.34

IUPAC Name

Ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22)

InChI Key

KNLROUBMVYVLGX-UHFFFAOYSA-N

SMILES

O=C(C1=CNC2=NC=NC(C3=CC(NC(C=C)=O)=CC=C3F)=C21)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JAK3i;  JAK 3i;  JAK-3i; 

Origin of Product

United States

Scientific Research Applications

Autoimmune Diseases

JAK3 inhibitors have shown promising results in treating autoimmune diseases such as rheumatoid arthritis (RA), alopecia areata, and atopic dermatitis.

  • Rheumatoid Arthritis : Research indicates that selective JAK3 inhibitors can effectively block inflammatory pathways without affecting hematopoiesis. For instance, the novel inhibitor Z583 demonstrated a potent inhibition of JAK3 with an IC50 of 0.1 nM, significantly reducing inflammatory responses in RA models while sparing blood cell production .
  • Alopecia Areata : In preclinical models, JAK3 inhibition has been shown to reverse disease symptoms by preventing T cell proliferation and infiltration into affected tissues. Studies have indicated that both systemic and topical delivery of JAK3-selective inhibitors can induce hair regrowth and decrease inflammation associated with alopecia areata .

Cancer Immunotherapy

JAK3 inhibitors are also being explored in cancer treatment, particularly for enhancing T-cell responses against tumors.

  • Solid Tumors : A study demonstrated that low-dose chronic administration of a specific JAK3 inhibitor improved T-cell responses and reduced tumor load in mouse models of solid cancer. This suggests that JAK3 inhibition can enhance the efficacy of immunotherapies when combined with cellular or peptide vaccines .
  • Combination Therapies : The potential for JAK3 inhibitors to be used alongside other immunotherapeutic strategies is significant. For example, low-dose JAK3 inhibition has been shown to synergize with vaccines to further decrease tumor burden compared to either treatment alone .

Mechanistic Insights

The mechanism by which JAK3 inhibitors exert their effects involves the blockade of signaling pathways initiated by γc cytokines, leading to decreased activation and proliferation of T cells involved in autoimmune processes. This selectivity minimizes off-target effects often seen with broader-spectrum JAK inhibitors.

Research Findings

Recent studies have utilized advanced methodologies such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations to identify and optimize new JAK3 inhibitors. For instance:

  • QSAR Models : A comprehensive study developed QSAR models for predicting the activity of various heterocyclic compounds against JAK1 and JAK3, leading to the identification of promising candidates for further development .
  • Pharmacokinetic Properties : Selected compounds demonstrated favorable pharmacokinetic profiles, including high gastrointestinal absorption and ability to penetrate the blood-brain barrier, which is essential for treating central nervous system-related conditions .

Case Studies

Study Inhibitor Application Key Findings
PF-06651600CancerImproved T-cell responses; reduced tumor load at low doses.
Z583RAPotent inhibition with minimal side effects; effective in collagen-induced arthritis model.
VariousAlopecia AreataReversed disease symptoms; induced hair regrowth in preclinical models.

Chemical Reactions Analysis

Covalent Binding Mechanism

JAK3i forms an irreversible covalent bond with Cys905 in murine JAK3 (Cys909 in human JAK3) via a Michael addition reaction . This reaction involves the electrophilic acrylamide group of this compound reacting with the nucleophilic thiol group (-SH) of the cysteine residue . Key steps include:

  • Nucleophilic attack : The cysteine thiolate attacks the β-carbon of the acrylamide group.

  • Formation of a thioether bond : A stable covalent adduct is created, blocking ATP binding and kinase activity .

This mechanism is confirmed by:

  • Mass spectrometry : Identified a modified peptide (LVMEYLPSGC*LR) with adduct mass corresponding to this compound .

  • Mutagenesis studies : Substituting Cys905 with serine (C905S) renders JAK3 resistant to inhibition (>1,000-fold shift in IC50) .

Structural Interactions Stabilizing Covalent Binding

This compound’s selectivity and potency arise from complementary non-covalent interactions:

Interaction Type Residues Involved Role
Hydrogen bondsLeu828, Val836, Ala853, Leu905Anchor the inhibitor in the ATP-binding pocket .
Hydrophobic interactionsLeu956, Val889, Leu1010Enhance binding affinity and selectivity .
Electrostatic interactionsAsp967 (Pi-Anion)Stabilize the ligand-enzyme complex .

These interactions ensure precise alignment of the acrylamide warhead with Cys905/909 .

Selectivity Profile

This compound exhibits >3,000-fold selectivity for JAK3 over JAK1, JAK2, and TYK2 due to:

  • Unique cysteine residue : Other JAK isoforms have serine at this position .

  • Kinase panel screening : Minimal inhibition of TEC-family kinases (e.g., BTK, ITK) at physiologically relevant concentrations .

Kinase IC50 (nM) Selectivity vs. JAK3
JAK3471
JAK1>140,000>3,000
BTK~2,350~50

Impact on Downstream Signaling

This compound’s covalent inhibition disrupts two phases of IL-2 receptor signaling:

  • Early phase (0–2 hours) : Blocks STAT5 phosphorylation (IC50 = 47 nM) .

  • Late phase (2–8 hours) : Prevents cyclin D3/E1 induction and retinoblastoma (Rb) phosphorylation, halting cell cycle progression .

Synthetic Methodology

The synthesis of this compound derivatives involves:

  • Core scaffold modification : Pyrrolopyrimidine or pyrazolopyrimidine rings for ATP-binding pocket compatibility .

  • Electrophilic warhead introduction : Acrylamide groups are appended to enable covalent bonding .

  • Selectivity optimization : Substituents like methoxyethyl chains improve kinase specificity .

Irreversibility Confirmation

  • Washout experiments : this compound’s effects persist after compound removal, confirming irreversible binding .

  • Jump dilution assays : No recovery of JAK3 activity post-inhibition .

Off-Target Reactivity

This compound shows minimal reactivity with non-target cysteines:

  • Cellular assays : No inhibition of JAK1/2-dependent STAT1 phosphorylation or TEC-family kinase pathways (IC50 > 1,100 nM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare JAK3i with other JAK inhibitors and related compounds, highlighting selectivity, efficacy, and clinical relevance.

Table 1: Comparative Analysis of this compound and Other Inhibitors

Compound Target Specificity Key Findings Clinical Implications References
This compound JAK3 (covalent, selective) Inhibits STAT5 phosphorylation (second wave); suppresses EGFR/STAT3 cross-talk. No significant impact on JAK3 phosphorylation in myeloma models. Autoimmune diseases, T-cell malignancies
Tofacitinib JAK3 > JAK2 > JAK1 > TYK2 Broad inhibition of IFNγ-induced genes (e.g., Gbp1, Ly6a); reverses stromal-induced STAT3 activation in myeloma. Rheumatoid arthritis, alopecia areata
Ruxolitinib JAK1/JAK2 (IC50: 3.3 nM/2.8 nM) Fails to inhibit STAT3 in myeloma; promotes growth at high concentrations. Myeloproliferative neoplasms
JAK2/STAT3-IN-1 JAK2, STAT3, GP130 Blocks IL-6/STAT3 signaling; anti-inflammatory and anti-tumor effects. Inflammation, cancer
JAK1i JAK1 (selective) Mimics tofacitinib in suppressing IFNγ-driven genes (e.g., Gbp1, Ifi27). Autoimmune disorders

Key Comparisons

Tofacitinib vs. This compound Selectivity: Tofacitinib broadly inhibits JAK3, JAK1, and JAK2, whereas this compound is JAK3-specific. Clinical Use: Both inhibitors reduce CD8+NKG2D+ T-cell infiltration in alopecia areata, but tofacitinib’s broader target profile may enhance efficacy in complex autoimmune pathologies .

Ruxolitinib vs. Therapeutic Niche: Ruxolitinib’s utility is confined to JAK2-driven myeloproliferative disorders, whereas this compound’s selectivity may reduce off-target toxicity in T-cell-mediated diseases .

This compound vs. JAK2/STAT3-IN-1

  • Pathway Cross-Talk : this compound suppresses EGFR-STAT3 cross-talk in cancer cells, while JAK2/STAT3-IN-1 directly targets GP130/STAT3, making the latter more potent in IL-6-driven inflammation .

JAK3 Catalytic Activity Debate

  • Studies suggest JAK3 catalytic activity is dispensable for STAT5 phosphorylation, challenging the rationale for catalytic inhibitors like this compound. However, its efficacy in reducing T-cell proliferation supports its therapeutic value despite this paradox .

Contradictions and Limitations

  • Catalytic vs. Non-Catalytic Effects: Evidence conflicts on whether this compound’s benefits derive from kinase inhibition or structural disruption of JAK3-STAT5 interactions .
  • Stromal Signaling : this compound’s inefficacy in stromal-supported myeloma models highlights the dominance of JAK1/2-STAT3 pathways in tumor-microenvironment crosstalk .

Preparation Methods

Irreversible Inhibition via Cysteine 909 Modification

A hallmark of JAK3 inhibitors is their exploitation of the unique cysteine residue at position 909 (Cys909) in the ATP-binding pocket. Covalent inhibitors form irreversible bonds with Cys909, enabling prolonged target engagement.

Z583 : Developed through iterative screening, Z583 incorporates a pyrazolopyrimidine scaffold that forms hydrogen bonds with Leu905 and a methoxyethyl side chain interacting with Val836 and Leu956. Mass spectrometry confirmed covalent binding to Cys909, with an IC50 of 0.1 nM for JAK3 and >10,000 nM for JAK1, JAK2, and TYK2.

III-4 : This inhibitor features a cyanamide-based structure that undergoes Michael addition with Cys909. Enzymatic assays demonstrated an IC50 of 57 nM for JAK3 and >10 µM for other JAK isoforms. Cellular studies showed preferential inhibition of JAK3/STAT5 signaling over JAK1.

Table 1: Covalent JAK3 Inhibitors

CompoundJAK3 IC50 (nM)Selectivity Ratio (vs. JAK1/2/TYK2)Covalent Target
Z5830.1>10,000×Cys909
III-457>175×Cys909

Structural Optimization of Core Scaffolds

Pyrazolopyrimidine Derivatives

The pyrazolopyrimidine ring in Z583 was optimized for ATP-pocket fit. Homogeneous time-resolved fluorescence (HTRF) assays screened 463 kinases, revealing >4500-fold selectivity for JAK3. Modifications to the amide group enhanced hydrogen bonding with Leu828 and Ala853.

Cyanamide-Based Analogues

III-4’s design leveraged cyanamide’s electrophilicity to target Cys909. Pharmacokinetic studies in murine models showed 92% oral bioavailability and no toxicity at 50 mg/kg.

Table 2: Key Structural Features and Activity

ScaffoldKey ModificationsJAK3 IC50 (nM)Selectivity
PyrazolopyrimidineMethoxyethyl side chain0.1>4500×
CyanamideElectrophilic warhead57>175×

Computational Approaches to JAK3i Design

Quantitative Structure-Activity Relationship (QSAR) Models

A QSAR study of 28 heterocyclic compounds identified four critical descriptors for JAK1/JAK3 inhibition:

  • ATS3m : Atom-type topological structure index

  • GATS7e : Geary autocorrelation of lag 7 weighted by electronegativity

  • SpMin6_Bh(e) : Smallest eigenvalue of Burden matrix weighted by electronegativity

  • nROR : Number of tertiary oxygens

The model for JAK3 inhibition yielded:
pIC50=0.89×ATS3m+1.12×GATS7e+0.76×SpMin6_Bh(e)0.45×nROR+3.21\text{pIC}_{50} = 0.89 \times \text{ATS3m} + 1.12 \times \text{GATS7e} + 0.76 \times \text{SpMin6\_Bh(e)} - 0.45 \times \text{nROR} + 3.21
This equation explained 90% of variance (R² = 0.90).

Molecular Dynamics and Docking Simulations

Using the CHARMm force field, pyridine derivatives were docked into JAK3’s hydrophobic cavity. Compound 8 exhibited the strongest binding (-70.286 kJ/mol) via electrostatic interactions with Leu828, Val836, and Leu956.

Table 3: Computational Binding Free Energies

CompoundBinding Energy (kJ/mol)Key Interactions
8-70.286Leu828, Val836, Leu956
11-64.523Lys855, Glu903

Validation and Selectivity Profiling

Cellular Washout Assays

Z583’s irreversible binding was confirmed by sustained STAT5 inhibition in CD4+ T cells after drug removal. In contrast, reversible inhibitors like ritlecitinib lost efficacy post-washout.

Kinome-Wide Selectivity

Z583 showed >30× selectivity over TEC family kinases (TXK, BMX, BTK) and no activity against 459 non-JAK kinases. III-4 exhibited >1 µM IC50 against Cys909-containing kinases.

CompoundBioavailability (%)Half-life (h)Dose (mg/kg)
III-4924.250
Z583856.810

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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